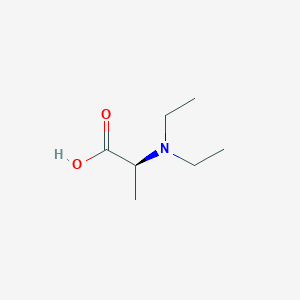

Diethyl-L-alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S)-2-(diethylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

YHZCTZGJKHNVQY-LURJTMIESA-N |

Isomeric SMILES |

CCN(CC)[C@@H](C)C(=O)O |

Canonical SMILES |

CCN(CC)C(C)C(=O)O |

Origin of Product |

United States |

Iii. Structural Elucidation and Conformational Landscape of Diethyl L Alanine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the complex three-dimensional structures and dynamic behaviors of Diethyl-L-alanine and its peptide derivatives. Each technique provides a unique window into the molecular architecture and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and spatial arrangement of molecules in solution. For Diethyl-L-alanine, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.

¹H NMR: The proton spectrum would feature distinct signals for the amine (-NH₃⁺), methyl (-CH₃), and methylene (B1212753) (-CH₂-) protons of the two ethyl groups. The chemical shifts and coupling patterns of the ethyl groups' protons (a quartet for -CH₂- and a triplet for -CH₃) are characteristic identifiers.

¹³C NMR: The carbon spectrum would show signals for the quaternary α-carbon, the carboxyl carbon (-COO⁻), and the two carbons of the ethyl groups, confirming the diethyl substitution at the α-position.

When incorporated into peptides, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to probe the conformational landscape. NOESY identifies protons that are close in space, providing crucial distance constraints for calculating the three-dimensional structure of the peptide. Studies on peptides containing analogous α,α-disubstituted residues demonstrate that these sterically hindered amino acids impose significant restrictions on the available backbone dihedral angles (φ, ψ), which can be mapped using NMR-derived constraints. nih.govnih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl-L-alanine

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| Carboxyl (-COO⁻) | - | ~178 | Singlet | Chemical shift is sensitive to pH and solvent. |

| α-Carbon | - | ~65 | Singlet | Quaternary carbon, no attached protons. |

| Methylene (-CH₂-) | ~1.8 - 2.2 | ~25 | Quartet | Coupled to the methyl protons. |

| Methyl (-CH₃) | ~0.9 - 1.2 | ~8 | Triplet | Coupled to the methylene protons. |

| Amine (-NH₃⁺) | ~7.5 - 8.5 | - | Broad Singlet | Chemical shift and line width are highly dependent on solvent and pH. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and crystal packing interactions. nih.gov The crystal structure of the parent amino acid, L-alanine, is well-characterized, crystallizing in an orthorhombic system with the space group P2₁2₁2₁. researchgate.netsemanticscholar.org In its crystalline form, L-alanine exists as a zwitterion, forming a robust network of intermolecular N-H···O hydrogen bonds that define the crystal lattice. semanticscholar.org

For Diethyl-L-alanine, the presence of two ethyl groups at the α-carbon introduces significant steric bulk compared to L-alanine's single methyl group. This steric hindrance would fundamentally alter the crystal packing and the geometry of the hydrogen-bonding network. While a specific crystal structure for Diethyl-L-alanine is not widely reported, studies on analogous α,α-disubstituted amino acids show that the bulky side chains dictate the molecular packing, often leading to different crystal symmetries and unit cell parameters compared to their simpler counterparts. nih.gov X-ray diffraction analysis of peptides containing these residues has been crucial in revealing their strong propensity to induce specific secondary structures, such as helices and turns. nih.govnih.gov

Interactive Table: Crystal Data for L-Alanine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netsemanticscholar.org |

| Space Group | P2₁2₁2₁ | researchgate.netsemanticscholar.org |

| a (Å) | 6.032 | semanticscholar.org |

| b (Å) | 12.343 | semanticscholar.org |

| c (Å) | 5.784 | semanticscholar.org |

| Z (Molecules/Unit Cell) | 4 | researchgate.net |

Chiroptical Spectroscopy for Helical Conformations

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are exceptionally sensitive to the chiral environment and secondary structure of peptides and proteins. CD measures the differential absorption of left and right circularly polarized light, which is a hallmark of ordered, chiral structures like helices. nih.gov

The incorporation of α,α-disubstituted amino acids like Diethyl-L-alanine has a profound and predictable effect on peptide conformation. Research has shown a clear distinction based on the size of the α-substituents:

α-Methylated Residues (e.g., Aib, α-methylalanine): Homopeptides of these residues strongly favor the formation of a 3₁₀-helical structure. researchgate.net

α-Ethylated Residues (e.g., Diethylglycine): In stark contrast, homopeptides of α-ethylated amino acids, the class to which Diethyl-L-alanine belongs, preferentially adopt a fully planar, extended C₅-conformation. researchgate.net

This dramatic conformational difference is a direct result of the steric constraints imposed by the ethyl groups, which disfavor the tight packing required for helical structures and instead promote an extended chain. CD spectroscopy is the primary tool for observing these conformational preferences in solution, with characteristic spectra distinguishing between helical, extended, and random coil structures. nih.gov

Neutron Scattering and Dynamic Light Scattering for Mesocrystal Transformations

Neutron and light scattering techniques can probe the structure of matter over a range of length scales, from molecular interactions to the organization of larger crystalline assemblies.

Neutron Scattering is a powerful tool for locating hydrogen atoms, providing unparalleled detail about hydrogen bonding networks and the orientation of water molecules in biological systems. iucr.org Incoherent inelastic neutron scattering (IINS) can also probe the vibrational density of states, offering complementary information to infrared and Raman spectroscopy, particularly for modes involving hydrogen motion. acs.orgamanote.comresearchgate.net

Dynamic Light Scattering (DLS) measures the hydrodynamic size of particles in solution by analyzing the time-dependent fluctuations in scattered light intensity caused by Brownian motion. It is widely used to assess the aggregation state and size distribution of proteins and other macromolecules.

A fascinating application of these techniques has been in studying the non-classical crystallization pathway of amino acids like D,L-alanine. Time-resolved Small-Angle Neutron Scattering (SANS) and DLS experiments have provided direct evidence for the formation of mesocrystals —ordered superstructures composed of crystallographically aligned nanoparticles. These studies showed that D,L-alanine first forms nanoparticles, which then aggregate into micron-sized mesocrystals before ultimately transforming into a compact single crystal. DLS was able to monitor the initial growth and aggregation, while SANS characterized the internal structure of the mesocrystal and its subsequent compaction.

Vibrational and Terahertz Spectroscopy for Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's functional groups and intermolecular interactions. These techniques measure the vibrational modes of a molecule, which are sensitive to bond strength, molecular geometry, and hydrogen bonding. nih.gov

In amino acids, characteristic frequencies can be assigned to the vibrations of the amine (-NH₃⁺), carboxylate (-COO⁻), and alkyl side chains. For instance, the torsion of the -NH₃⁺ group and the rocking of the -COO⁻ unit give rise to distinct bands in the Raman spectrum of L-alanine. researchgate.net

Terahertz (THz) Spectroscopy has emerged as a valuable tool for probing low-frequency collective vibrations (0.1–10 THz), such as phonon modes in crystals and intermolecular hydrogen-bond vibrations. arxiv.orgnih.govresearchgate.net These low-energy modes are highly sensitive to the crystalline structure and long-range order, making THz spectroscopy particularly useful for distinguishing between different polymorphic forms of a compound. researchgate.netiaea.org Studies on various amino acids have established a database of their characteristic THz absorption spectra, which arise from the collective motions of molecules within the crystal lattice. researchgate.netuniroma1.itresearchgate.net

Interactive Table: Selected Vibrational Modes for L-Alanine

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

| ~3100-2800 | N-H and C-H stretching | IR / Raman |

| ~1600 | -NH₃⁺ asymmetric deformation | IR / Raman |

| ~1590 | -COO⁻ asymmetric stretching | IR / Raman |

| ~1410 | -COO⁻ symmetric stretching | IR / Raman |

| ~530 | -COO⁻ rocking | Raman |

| ~490 | -NH₃⁺ torsion | Raman |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into the structural stability, conformational landscape, and dynamic behavior of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics are widely used to study Diethyl-L-alanine and its analogs. nih.govmdpi.com

Key applications of molecular modeling in this context include:

Conformational Analysis: Due to the steric hindrance of the two ethyl groups, the conformational freedom of the Diethyl-L-alanine residue is severely restricted. Computational methods can generate conformational energy maps (Ramachandran plots) that delineate the allowed regions of backbone dihedral angles (φ, ψ), explaining why peptides containing these residues adopt highly specific secondary structures. nih.govnih.gov

Energy Calculations: Quantum mechanical calculations can determine the relative energies of different conformers, predicting the most stable structures in the gas phase and in solution. These calculations have confirmed that for peptides with α-ethylated residues like Diethylglycine, the fully extended C₅ conformation is energetically favored over helical structures. nih.govresearchgate.net

Spectral Simulation: Computational models can predict vibrational frequencies and NMR chemical shifts. Comparing these calculated spectra with experimental data helps to validate the proposed structures and provides a more detailed assignment of the observed spectral features. nih.gov

These theoretical studies are crucial for rationalizing the experimental observations and for guiding the design of new peptides with desired conformational properties and biological activities.

Conformational Analysis using Quantum Mechanical Methods

Quantum mechanical (QM) methods are powerful tools for investigating the potential energy surface of molecules and identifying stable conformers. For N,N-dialkylated amino acids like Diethyl-L-alanine, QM calculations can predict the relative energies of different rotamers arising from the rotation around the Cα-N and Cα-C' bonds, as well as the C-N bonds of the diethylamino group.

A systematic conformational search using QM methods, such as Density Functional Theory (DFT), would likely reveal a limited number of low-energy conformers for Diethyl-L-alanine. These stable conformations would be a balance between minimizing steric clashes involving the ethyl groups and optimizing intramolecular interactions, such as potential weak C-H···O hydrogen bonds.

Illustrative Table of Hypothetical Relative Energies of Diethyl-L-alanine Conformers:

| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

| 1 | -150 | 150 | 0.00 |

| 2 | -70 | 80 | 1.25 |

| 3 | 60 | -70 | 2.50 |

| 4 | 160 | -60 | 3.10 |

Note: This table is illustrative and presents hypothetical data for Diethyl-L-alanine based on general principles of conformational analysis of N-alkylated amino acids. Specific QM calculations are required for accurate energy values.

Molecular Dynamics Simulations of Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule in a given environment, typically in solution. By simulating the motion of atoms over time, MD can explore the different conformations accessible to Diethyl-L-alanine and the transitions between them.

For N,N-dialkylated amino acids, MD simulations can reveal how the solvent interacts with the molecule and influences its conformational preferences. The hydrophobic ethyl groups of Diethyl-L-alanine are likely to affect the surrounding water structure. Simulations of similar molecules, like alanine (B10760859) dipeptides in various solvents, have shown that the solvent plays a crucial role in stabilizing certain conformations through hydrogen bonding and other intermolecular interactions. researchgate.net

An MD simulation of Diethyl-L-alanine in an aqueous solution would allow for the characterization of its conformational ensemble, identifying the most populated conformational states and the timescales of transitions between them. This would provide a more realistic understanding of its behavior in a biological context compared to gas-phase QM calculations alone.

Analysis of Inter- and Intramolecular Interactions

The conformational preferences of Diethyl-L-alanine are governed by a delicate balance of inter- and intramolecular interactions.

Intramolecular Interactions: Due to the N,N-diethyl substitution, the potential for classical N-H···O=C intramolecular hydrogen bonding, which is a key stabilizing feature in many amino acids and peptides, is absent. researchgate.net However, other weak intramolecular interactions, such as van der Waals forces and potential C-H···O interactions involving the ethyl groups and the carboxyl group, will play a more significant role in determining the conformational landscape. rsc.org Steric repulsion between the bulky ethyl groups and the alanine side chain (methyl group) and the carboxyl group will be a major destabilizing factor for certain conformations.

Ramachandran Plot Analysis for Backbone Conformations

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions of the φ and ψ backbone dihedral angles for amino acid residues in a peptide chain. For a single amino acid derivative like Diethyl-L-alanine, a Ramachandran-like plot can be generated from computational data to map its conformational space.

Due to the significant steric hindrance imposed by the two ethyl groups on the nitrogen atom, the allowed regions in the Ramachandran plot for Diethyl-L-alanine are expected to be considerably more restricted compared to L-alanine. The presence of the N,N-diethyl group will likely disfavor conformations in the α-helical and β-sheet regions, which are commonly populated by standard amino acids. ki.si The conformational space might be limited to more extended or specific turn-like structures.

Illustrative Ramachandran Plot for Diethyl-L-alanine (Hypothetical):

A hypothetical Ramachandran plot for Diethyl-L-alanine would likely show a few small, isolated regions of allowed conformations, in stark contrast to the broader allowed regions seen for L-alanine. The exact locations of these regions would need to be determined through detailed computational analysis.

Solid-State Structures and Intermolecular Interactions

The solid-state structure of a molecule, determined through techniques like X-ray crystallography, provides definitive information about its conformation and the intermolecular interactions that stabilize the crystal lattice.

Iv. Reactivity, Mechanistic Insights, and Kinetic Studies of Diethyl L Alanine Transformations

Investigation of Reaction Mechanisms

The mechanistic pathways of Diethyl-L-alanine transformations are crucial for controlling reaction outcomes and designing new synthetic methodologies. Studies have focused on how the molecule behaves during functionalization and under thermal stress.

The primary amine group of L-alanine esters is the main site for derivatization, a process often employed for analytical procedures such as chromatography. A common pathway involves the reaction of the amino acid with a suitable reagent to form a more volatile or detectable derivative. For instance, amino acids can be derivatized by reacting them with diethyl ethoxymethylenemalonate. nih.gov This precolumn derivatization enables the analysis of amino acids using reversed-phase high-performance liquid chromatography (HPLC) with spectrophotometric detection. nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the reagent, leading to a stable derivative suitable for chromatographic separation. nih.gov

Other functionalization pathways target the active hydrogen on the amine group. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a nonpolar tert-butyl dimethylsilyl (TBDMS) group, enhancing the volatility of the amino acid ester for gas chromatography-mass spectrometry (GC-MS) analysis. Similarly, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N,N-dimethyl-l-cysteine (DiCys) creates fluorescent, chiral derivatives, allowing for enantiomeric separation and detection. nih.govresearchgate.net The mechanism involves the reaction of the primary amine with OPA and the thiol to form a fluorescent isoindole derivative. nih.govresearchgate.net

| Derivatizing Reagent | Reaction Pathway | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Diethyl ethoxymethylenemalonate | Nucleophilic substitution at the amine group | Formation of stable, UV-active derivatives | HPLC nih.gov |

| MTBSTFA | Silylation of the amine group | Increased volatility and thermal stability | GC-MS |

| o-Phthalaldehyde (OPA)/Thiol | Formation of fluorescent isoindole derivatives | Enhanced detection and chiral separation | HPLC with fluorescence detection nih.govresearchgate.net |

The thermal decomposition of L-alanine and its esters involves several competing reaction pathways. researchgate.netresearchgate.net Under hydrothermal conditions, the primary decomposition mechanisms are deamination, decarboxylation, and dimerization. researchgate.netresearchgate.netresearchgate.net

Deamination: This pathway involves the removal of the amino group as ammonia (B1221849), leading to the formation of corresponding organic acids. researchgate.netnih.gov

Decarboxylation: This process results in the loss of carbon dioxide, producing amines. researchgate.netresearchgate.net

Dimerization: Two molecules of the amino acid ester can condense to form a dipeptide, which may subsequently cyclize to form a diketopiperazine. researchgate.netresearchgate.net

Studies on L-alanine have shown that its thermal decomposition in the temperature range of 200–300°C follows first-order reaction kinetics, with carbon dioxide being a major gaseous product. nih.govresearchgate.net The decomposition of L-alanine is characterized by a sharp weight loss, which is indicative of sublimation. gre.ac.uk Comparative studies have shown that L-alanine exhibits a lower onset temperature for decomposition (225.96°C) compared to its D-isomer (231.83°C), suggesting the L-isomer is more susceptible to thermal change. gre.ac.uk The generation of ammonia is a confirmed aspect of this thermal decomposition, contributing to the formation of new adduct ions in mass spectrometry analyses. nih.gov

Role in Catalytic Reactions and Organic Transformations

The chiral scaffold of L-alanine and its derivatives, such as Diethyl-L-alanine, is a valuable component in asymmetric catalysis. These molecules can function either as standalone organocatalysts or as chiral ligands for transition metals, facilitating a variety of stereoselective organic transformations.

L-alanine itself is recognized as the simplest natural chiral α-amino acid capable of acting as a stereoselective organocatalyst. researchgate.netrsc.org The primary mechanism in many of these reactions involves the formation of a chiral enamine intermediate. The amino group of L-alanine condenses with a ketone or aldehyde substrate to form a nucleophilic enamine. This intermediate then reacts with an electrophile, and the inherent chirality of the alanine (B10760859) backbone directs the approach of the electrophile, leading to the formation of a stereochemically enriched product. researchgate.netresearchgate.net

This catalytic strategy has been successfully applied to direct asymmetric intermolecular aldol (B89426) reactions between unmodified ketones and aldehydes, yielding β-hydroxy ketones with high yields (up to 98%) and excellent enantioselectivity (up to >99% ee). researchgate.netrsc.orgresearchgate.net The NH moiety of the enamine intermediate can engage in hydrogen bonding, which helps to create a geometrically defined transition state, thereby enhancing stereocontrol. researchgate.netresearchgate.net

| Ketone Substrate | Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | Aldol Adduct | 95 | 99 (anti) |

| Acetone | 4-Nitrobenzaldehyde | Aldol Adduct | 68 | 60 |

| Cyclohexanone | Benzaldehyde | Aldol Adduct | 85 | 96 (anti) |

Derivatives of L-alanine, including its esters, serve as effective chiral ligands for a wide range of transition metals, enabling highly enantioselective catalytic reactions. mdpi.comresearchgate.net The amino acid structure provides a bidentate coordination motif (N, O-coordination) that can create a well-defined chiral environment around the metal center.

Copper(II) and Nickel(II) complexes featuring ligands derived from alanine esters have been utilized as catalysts in phase transfer Cα-alkylation reactions of Schiff bases. nih.gov For example, a Cu(II) salen complex was found to be a highly effective catalyst for the asymmetric alkylation of an alanine enolate, affording substituted α-methyl α-amino acids with enantiomeric excesses ranging from 75–90%. nih.gov The introduction of specific substituents on the substrate was shown to increase both the chemical yield and the asymmetric induction, with enantiomeric excesses reaching up to 98%. nih.gov

Beyond copper and nickel, alanine-derived ligands have been employed with other transition metals:

Palladium: Mono-N-protected amino acids (MPAAs) act as bidentate ligands for Pd-catalyzed C-H functionalization reactions. mdpi.com

Ruthenium, Rhodium, and Iridium: Complexes of these metals with N-Boc-l-alanine derived ligands have been used in asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity (up to 96% ee). mdpi.com

| Metal Catalyst | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cu(II) salen complex | Alanine enolate Schiff base | Asymmetric benzylation | High | 88 nih.gov |

| Ni(II) salen complex | Alanine enolate Schiff base | Asymmetric benzylation | Moderate | 30 nih.gov |

| Cu(II) salen complex | Schiff base of D,L-alanine ester | Phase transfer Cα-alkylation | Up to 98 | 66–98 nih.gov |

Kinetic Analysis of Diethyl-L-alanine Related Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving L-alanine and its esters. Such analyses have been conducted on both decomposition reactions and enzyme-catalyzed transformations.

Under hydrothermal conditions (120–165 °C, 20 bar), the reaction kinetics of α-alanine have been investigated, revealing that it preferentially undergoes dimerization to form a dipeptide, followed by cyclization to diketopiperazine. researchgate.net The rates of decomposition of alanine in the temperature range of 200–300°C are described by a first-order reaction equation. nih.govresearchgate.net The decomposition of alanine and glycine (B1666218) in sub- and supercritical water (250–450°C) has been modeled using global rate laws, with activation energies calculated to be 160 kJ·mol⁻¹ for alanine decomposition. researchgate.net

Detailed kinetic analyses have also been performed on prodrugs based on α-amino acid esters. nih.gov These studies utilize quantitative kinetic models to determine the rate constants for key reaction steps, such as the intramolecular conversion to the active drug form under physiological conditions. nih.gov For instance, the kinetics of conversion of camptothecin (B557342) α-amino acid ester prodrugs were monitored over time in aqueous buffers at different pH values, and the data were fitted to a mechanistic model to derive the rate constants for each step of the activation pathway. nih.gov

Furthermore, the kinetics of enzyme-catalyzed reactions involving L-alanine have been studied. For example, the enzyme kinetics of alanine transaminase (ALT), which catalyzes the reversible conversion between L-alanine and L-glutamic acid, have been evaluated. nih.gov By monitoring substrate concentrations over time, key kinetic constants such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) were determined for both the forward and reverse reactions. nih.gov For the forward reaction (L-alanine to L-glutamic acid), the Kₘ was found to be 10.12 mM with a Vₘₐₓ of 0.48 mM/min. nih.gov

| Reaction | Conditions | Kinetic Model/Parameter | Value |

|---|---|---|---|

| Thermal Decomposition of Alanine | 200–300 °C | Reaction Order | First-order nih.govresearchgate.net |

| Hydrothermal Decomposition of Alanine | 250–450 °C | Activation Energy (Ea) | 160 kJ·mol⁻¹ researchgate.net |

| Alanine Transaminase (Forward Reaction) | Enzymatic | Michaelis Constant (Kₘ) | 10.12 mM nih.gov |

| Alanine Transaminase (Forward Reaction) | Enzymatic | Maximum Velocity (Vₘₐₓ) | 0.48 mM/min nih.gov |

Enzyme Kinetics (e.g., Alanine Dehydrogenase, D-Amino Acid Transaminase)

No data available.

Reaction Rate Studies in Organic Synthesis

No data available.

V. Advanced Applications and Functionalization in Supramolecular and Biological Systems

Design of Ligands and Molecular Scaffolds

Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands derived from amino acids are crucial for enantioselective synthesis, enabling the production of specific stereoisomers of chemical compounds. L-alanine and its derivatives have been explored as precursors for chiral ligands in various catalytic asymmetric reactions. For instance, ligands derived from L-alanine have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. nih.govresearchgate.net These ligands often feature β-amino alcohol structures, which can be synthesized from readily available chiral starting materials like L-amino acids. nih.gov Furthermore, alanine (B10760859) functionalization has been utilized in the development of chiral diazaphospholanes, which act as effective ligands for palladium-catalyzed asymmetric allylic alkylation reactions. pnas.org The incorporation of amino acid motifs into ligand structures allows for fine-tuning of steric and electronic properties, which are critical for controlling the stereochemical outcome of catalytic processes. While "Diethyl-L-alanine" specifically is not explicitly named as a ligand in the literature, the broader class of α,α-disubstituted amino acids, including those with ethyl groups, are recognized for their potential in stabilizing helical structures and influencing peptide conformation, which are key features in ligand design. mdpi.comcam.ac.ukethz.ch

Molecular Scaffolds for Protein Interaction Modulation

The design of molecular scaffolds that can modulate protein-protein interactions (PPIs) is a significant area in drug discovery and chemical biology. Peptides and peptidomimetics incorporating modified amino acids, such as α,α-disubstituted amino acids, are being investigated for their ability to mimic or disrupt natural protein structures and interactions. mdpi.comcam.ac.ukrsc.org These modified amino acids can stabilize helical conformations, a common structural motif in many protein interaction interfaces, thereby enhancing the binding affinity and metabolic stability of peptide-based inhibitors. nih.govmdpi.comcam.ac.ukrsc.org For example, α,α-disubstituted amino acids have been incorporated into peptides to stabilize α-helical structures, making them promising candidates for inhibiting PPIs. nih.govmdpi.comcam.ac.ukrsc.org While direct examples of "Diethyl-L-alanine" as a scaffold for protein interaction modulation are not readily found, the general principle of using α,α-disubstituted amino acids to create conformationally constrained scaffolds that mimic protein secondary structures (like α-helices) is well-established. nih.govmdpi.comcam.ac.ukrsc.org These scaffolds can be designed to present specific side chains in a precise spatial arrangement, facilitating targeted interactions with protein binding sites.

Integration in Peptide Chemistry and Biomolecule Synthesis

Diethyl-L-alanine Derivatives in Peptide Coupling and Construction

The synthesis of peptides, especially those incorporating non-natural or sterically hindered amino acids, presents challenges in peptide coupling reactions. α,α-Dialkylated amino acids, a class to which derivatives of "Diethyl-L-alanine" would belong, are known to be sterically hindered. pnas.orgresearchgate.netorcid.orgnih.govpeptide.com However, advancements in peptide coupling reagents and strategies have enabled the efficient incorporation of such amino acids into peptide chains. researchgate.netorcid.org Onium-type coupling reagents, for instance, have made the incorporation of α,α-dialkylated amino acids smoother. researchgate.netorcid.org The unique conformational properties of peptides containing α,α-disubstituted amino acids, such as a tendency to adopt a fully extended conformation (a 2.0₅-helix), can also influence peptide assembly and recognition. pnas.orgresearchgate.net Research has demonstrated the synthesis of di- and tripeptides containing α,α-dialkylated amino acids with nucleobase side chains, employing effective coupling procedures for these sterically demanding building blocks. pnas.orgnih.govnih.gov

Role in Peptide Sweetener Research (e.g., Alpha,Alpha-Diethylglycine Methyl Ester)

The field of peptide sweeteners has seen significant research, with modified amino acids playing a crucial role in taste perception. Derivatives of α,α-disubstituted amino acids, such as α,α-diethylglycine methyl ester, have been incorporated into dipeptides and tripeptides, notably in L-aspartyl-D-alanine-based structures, to investigate structure-taste relationships. nih.govunimi.itontosight.ainih.govnih.gov Studies have shown that these modified amino acid esters, when integrated into peptide sweeteners, can elicit a sweet taste. nih.govunimi.itontosight.ainih.govnih.gov The requirement for a rigid, hydrophobic residue at the C-terminal position for sweetness has led to the exploration of various α,α-dialkane and cycloalkane α-amino acid methyl esters. nih.govunimi.itontosight.ainih.govnih.gov For example, L-aspartyl-D-alanine-based tripeptides incorporating α,α-diethylglycine methyl ester have been found to be sweet. nih.govontosight.ainih.govnih.gov The effectiveness and quality of sweetness are correlated with the structural features and effective volume of the C-terminal residue. nih.govunimi.itontosight.ainih.govnih.gov

Self-Assembling Systems of Alanine-Containing Peptides

Peptide self-assembly is a fundamental process in the creation of nanostructured materials and biomaterials. While research on the self-assembly of L-alanine-containing peptides is extensive, specific studies on "Diethyl-L-alanine" are limited. However, the broader category of α,α-disubstituted amino acids, including those with ethyl substituents (like in α,α-diethylglycine), are known to influence peptide self-assembly and the resulting nanostructures. nih.govunimi.itcam.ac.ukresearchgate.netmdpi.comresearchgate.netresearchgate.netacs.orgscilit.compeptide.com These modifications can stabilize specific secondary structures, such as helices or extended conformations, which are crucial drivers of self-assembly. unimi.itcam.ac.ukresearchgate.netpnas.orgmdpi.comresearchgate.netacs.org For instance, homopeptides of α,α-diethylglycine have been synthesized and studied for their conformational behavior, with some forming planar C5-conformations, distinct from the helical structures often adopted by α-aminoisobutyric acid (Aib) homopeptides. researchgate.netacs.orgscilit.compeptide.com The ability of α,α-disubstituted amino acids to impart conformational rigidity and influence intermolecular interactions makes them valuable building blocks for designing self-assembling peptide systems with controlled morphologies and functions. unimi.itcam.ac.ukresearchgate.netpnas.orgmdpi.comresearchgate.netacs.org

Compound List:

Diethyl-L-alanine (conceptually referring to α,α-disubstituted alanine derivatives)

Alpha,Alpha-Diethylglycine Methyl Ester

L-alanine

α,α-disubstituted amino acids (dAAs)

α,α-dialkylated amino acids

α-aminoisobutyric acid (Aib)

L-aspartyl-D-alanine-based tripeptides

α,α-diethylglycine

4-aminopiperidine-4-carboxylic acid (Api)

L-aspartic acid

D-alanine

N,N-dimethyl-L-alanine

L-alanine ethyl ester hydrochloride

L-alanine isopropyl ester hydrochloride

L-phenylalanine methyl ester

α-ethylalanine

α,α-diethylglycine methyl ester

α,α-disubstituted alanine

Chiral Recognition and Isotope Analysis

The ability to distinguish between enantiomers (mirror-image isomers) of chiral molecules is critical in many scientific disciplines, including pharmacology, biochemistry, and environmental science. Diethyl-L-alanine contributes to these capabilities through its inherent chirality and its potential use in analytical methodologies that leverage these properties.

Enantiomer-Specific Isotope Analysis

Enantiomer-specific isotope analysis (ESIA) involves the precise measurement of isotopic ratios within individual enantiomers of a compound. This technique is invaluable for tracing metabolic pathways, understanding biochemical processes, and determining the origins of chiral molecules (e.g., biogenic versus abiogenic). While direct use of Diethyl-L-alanine in ESIA is not widely documented, the principles of chiral separation, often involving derivatives of amino acids like alanine, are fundamental to this field. Research in ESIA of amino acids, such as D- and L-alanine, typically employs methods that first separate the enantiomers, often through derivatization to form diastereomers, followed by analysis using techniques like Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-C-IRMS) jamstec.go.jpnih.govarxiv.org. These methods aim to resolve enantiomers without necessarily relying on chiral stationary phases, by creating diastereomeric derivatives that can be separated by achiral chromatography jamstec.go.jpnih.gov. The isotopic composition of these separated enantiomers can then be analyzed, providing insights into their formation pathways. For instance, studies on the nitrogen isotopic composition of D- and L-alanine have revealed differences in microbial versus chemical processes, highlighting the utility of ESIA jamstec.go.jparxiv.org.

Chiral Derivatization Reagents in Metabolomics

Metabolomics aims to comprehensively study the small molecules (metabolites) within biological systems. A significant challenge in metabolomics is the analysis of chiral metabolites, as enantiomers can have vastly different biological activities. Diethyl-L-alanine, or derivatives synthesized from it, can serve as chiral derivatization reagents (CDRs). The process involves reacting a chiral metabolite with a CDR to form diastereomeric derivatives. These diastereomers, unlike the original enantiomers, can be separated using standard achiral chromatographic methods (e.g., HPLC, GC) and detected by mass spectrometry (MS). This indirect method allows for the quantification of enantiomeric ratios (e.g., enantiomeric excess, ee) of metabolites in complex biological samples like plasma, urine, or tissue extracts rsc.orgrsc.orgmdpi.com.

Research has explored various chiral derivatization strategies for amino acids and other chiral metabolites. For example, while not directly involving Diethyl-L-alanine, related amino acid derivatives like N-acylated alanine esters have been investigated as precursors for chiral derivatization reagents rsc.org. The principle is to create stable diastereomers that possess distinct chromatographic retention times and mass spectrometric fragmentation patterns, enabling accurate enantiomeric quantification. Studies often compare the performance of different CDRs, such as those based on cysteine derivatives (e.g., DiCys/OPA) or other chiral thiols, against established reagents like Marfey's reagent (FDAA) for amino acid analysis researchgate.netnih.govsemanticscholar.orgmdpi.com. The development of CDRs aims to improve sensitivity, selectivity, and throughput in chiral metabolomics.

Data Table Examples:

While specific research detailing the direct use of "Diethyl-L-alanine" as a CDR is limited in the provided search results, the following tables illustrate the general approach and types of data generated in chiral derivatization for metabolomics, referencing related compounds or methodologies where Diethyl-L-alanine's structural class is relevant.

Table 1: Chiral Derivatization Reagents in Metabolomics (Illustrative)

| Metabolite Class | Example Metabolites Analyzed | Derivatization Strategy (Related to Diethyl-L-alanine) | Analytical Technique | Key Performance Metric | Reference Type |

| Amino Acids | Alanine, Leucine, Serine | Formation of Diastereomers using chiral amino acid ester derivatives (e.g., N-acyl L-alanine esters) | LC-MS/MS, GC-MS | Enantiomeric Excess (ee%), Separation Factor (α) | General principle, Related compounds rsc.orgrsc.orgmdpi.com |

| Organic Acids | Lactic Acid, Malic Acid | Reaction with chiral reagents to form diastereomeric esters/amides | LC-MS, GC-MS | Detection Limit, % Recovery | General principle rsc.orgrsc.org |

| Chiral Amines | Various Biogenic Amines | Reaction with chiral reagents to form diastereomeric derivatives | LC-MS, GC-MS | Chromatographic Resolution, Signal-to-Noise Ratio | General principle rsc.orgnih.govsemanticscholar.org |

Table 2: Enantiomer-Specific Isotope Analysis of Amino Acids (Illustrative Methodology)

| Analyte Analyzed | Derivatization for Chiral Separation | Separation Method | Isotopic Analysis Technique | Isotope Measured | Key Finding (Example) | Reference Type |

| D-/L-Alanine | Formation of diastereomers (e.g., with chiral alcohols) | GC (achiral column) | GC-C-IRMS | ¹⁵N/¹⁴N | Δ¹⁵N(D-Ala-L-Ala) < -2.0‰ in bacteria jamstec.go.jpnih.govarxiv.org | Specific study on amino acids |

| D-/L-Leucine | Formation of diastereomers | GC (achiral column) | GC-C-IRMS | ¹⁵N/¹⁴N | Isotopic differences observed between microbial and chemical pathways jamstec.go.jpnih.govarxiv.org | Specific study on amino acids |

Note: This table highlights methodologies for ESIA of amino acids. While Diethyl-L-alanine is not explicitly mentioned as the derivatizing agent in these specific ESIA studies, the general approach of forming diastereomers from amino acids for separation and subsequent isotope analysis is representative of the field where such derivatives could be applied.

Compound List:

Diethyl-L-alanine

L-alanine

D-alanine

D-serine

D-aspartate

D-cysteine

D-leucine

D-lysine

D-valine

L-leucine

L-lysine

L-valine

Marfey's reagent (FDAA)

N,N-dimethyl-L-cysteine (DiCys)

N-acetyl-L-cysteine (NAC)

N-acetyl-D-penicillamine (NAP)

Isobutyryl-L-cysteine (IBLC)

N-(tert-butoxycarbonyl)-L-cysteine methyl ester (NBC)

N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester (BTCC)

(R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate (B1207046) hydrochloride ((R)-BiAC)

N-diisopropyl phosphoryl L-alanine (DIPP-L-Ala)

N-hydroxysuccinimide ester of N-diisopropyl phosphoryl L-alanine (DIPP-L-Ala-NHS)

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "Diethyl-L-alanine" that adheres to the specified outline. The compound, likely referring to N,N-diethyl-L-alanine, does not appear to be a subject of significant published research in the specific emerging areas requested.

The instructions require a thorough and scientifically accurate article focusing solely on Diethyl-L-alanine within the detailed structure provided:

VI. Emerging Research Directions and Future Perspectives

Vi. Emerging Research Directions and Future Perspectives

Design of Next-Generation Functional Materials

Searches for this specific compound did not yield sufficient information to populate these advanced, forward-looking topics. The available literature focuses on more common derivatives, such as L-alanine itself or L-alanine ethyl ester, and discussing these would violate the strict constraint to focus solely on Diethyl-L-alanine.

Therefore, an article that meets the user's explicit and restrictive requirements cannot be produced at this time due to the absence of relevant research findings.

Q & A

Basic: What synthetic methodologies are recommended for producing Diethyl-L-alanine with high enantiomeric purity?

Answer:

To achieve high enantiomeric purity, prioritize chiral catalysis or enzymatic resolution. Use L-alanine as a starting material and employ ethylation agents (e.g., diethyl sulfate) under controlled pH (8–10) and temperature (40–60°C). Chiral catalysts like proline-derived organocatalysts can enhance stereoselectivity . Post-synthesis, purify via recrystallization in ethanol/water mixtures and confirm purity using chiral HPLC (e.g., Chiralpak® AD-H column) . Document reaction parameters (solvent, catalyst loading, reaction time) to ensure reproducibility .

Basic: Which analytical techniques are critical for characterizing Diethyl-L-alanine’s structural and chemical properties?

Answer:

Combine multiple techniques:

- NMR spectroscopy : Confirm ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and stereochemistry via NOESY .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 162) and fragmentation patterns .

- HPLC : Assess purity (>98%) using C18 columns with UV detection at 210 nm .

- Melting point : Compare with literature values (e.g., 180–182°C) to confirm identity .

Report all data with error margins and reference standards .

Advanced: How should researchers address contradictions in reported bioactivity data for Diethyl-L-alanine across studies?

Answer:

- Comparative analysis : Re-examine experimental variables (e.g., cell lines, dosage, incubation time) that may influence bioactivity .

- Replication : Reproduce key studies using identical protocols (e.g., enzyme inhibition assays at pH 7.4) .

- Meta-analysis : Statistically aggregate data to identify outliers or trends (e.g., using R or Python for regression analysis) .

Publish negative results and methodological details to reduce publication bias .

Advanced: What computational strategies predict Diethyl-L-alanine’s physicochemical properties and reactivity?

Answer:

- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes .

- QSPR models : Corrogate experimental logP values with computational descriptors (e.g., topological polar surface area) .

Validate predictions against experimental data (e.g., solubility in DMSO) and report confidence intervals .

Basic: What protocols ensure accurate assessment of Diethyl-L-alanine’s purity in laboratory settings?

Answer:

- HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities .

- TLC : Spot on silica gel plates (Rf ≈ 0.5 in ethyl acetate:methanol 3:1) and visualize with ninhydrin .

- Karl Fischer titration : Quantify water content (<0.5%) to prevent hydrolysis .

Include batch-specific certificates of analysis (CoA) from suppliers .

Advanced: How does the chiral environment influence Diethyl-L-alanine’s interactions in enzymatic systems?

Answer:

- Enantioselective assays : Compare L- and D-isomer binding kinetics with enzymes (e.g., alanine racemase) using stopped-flow spectroscopy .

- Circular dichroism (CD) : Monitor conformational changes in enzyme active sites upon ligand binding .

- X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes to identify stereospecific interactions .

Report enantiomeric excess (ee) and kinetic parameters (Km, Vmax) .

Advanced: What experimental designs evaluate Diethyl-L-alanine’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and quantify photoproducts using LC-MS .

- pH stability : Test solubility and degradation kinetics in buffers (pH 2–12) over 24 hours .

Document degradation pathways (e.g., hydrolysis of ethyl groups) and recommend storage at –20°C in amber vials .

Basic: What safety protocols are essential for handling Diethyl-L-alanine in laboratory settings?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Refer to SDS for hazard statements (if available) and train personnel in emergency response .

Advanced: How can Diethyl-L-alanine be integrated into drug delivery systems for enhanced bioavailability?

Answer:

- Lipid nanoparticles (LNPs) : Encapsulate using microfluidics (flow rate 1 mL/min) and characterize size (100–200 nm) via dynamic light scattering .

- Prodrug design : Conjugate with targeting moieties (e.g., folate) via ester linkages and evaluate release kinetics in simulated gastric fluid .

- In vivo PK/PD studies : Measure plasma half-life and tissue distribution in rodent models .

Optimize formulations using design-of-experiment (DoE) software .

Advanced: What strategies validate Diethyl-L-alanine’s role in metabolic pathways using isotopic labeling?

Answer:

- ¹³C/¹⁵N labeling : Synthesize isotopomers and track incorporation into metabolites via NMR or LC-MS .

- Tracer studies : Administer labeled Diethyl-L-alanine to cell cultures and quantify isotopic enrichment in TCA cycle intermediates .

- Kinetic modeling : Use compartmental models to estimate flux rates (e.g., Vmax, turnover number) .

Publish raw isotopic data in repositories like MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.